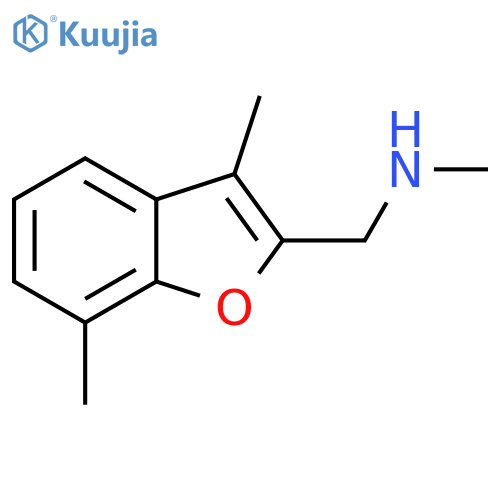

Cas no 1523257-46-6 ((3,7-dimethyl-1-benzofuran-2-yl)methyl(methyl)amine)

(3,7-dimethyl-1-benzofuran-2-yl)methyl(methyl)amine 化学的及び物理的性質

名前と識別子

-

- 2-Benzofuranmethanamine, N,3,7-trimethyl-

- (3,7-dimethyl-1-benzofuran-2-yl)methyl(methyl)amine

-

- MDL: MFCD24032757

- インチ: 1S/C12H15NO/c1-8-5-4-6-10-9(2)11(7-13-3)14-12(8)10/h4-6,13H,7H2,1-3H3

- InChIKey: MTVNXYQBRLQDOU-UHFFFAOYSA-N

- ほほえんだ: O1C2=C(C)C=CC=C2C(C)=C1CNC

(3,7-dimethyl-1-benzofuran-2-yl)methyl(methyl)amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01021767-1g |

[(3,7-Dimethyl-1-benzofuran-2-yl)methyl](methyl)amine |

1523257-46-6 | 95% | 1g |

¥3717.0 | 2023-04-10 | |

| Enamine | EN300-265965-0.05g |

[(3,7-dimethyl-1-benzofuran-2-yl)methyl](methyl)amine |

1523257-46-6 | 0.05g |

$624.0 | 2023-09-13 | ||

| Enamine | EN300-265965-2.5g |

[(3,7-dimethyl-1-benzofuran-2-yl)methyl](methyl)amine |

1523257-46-6 | 2.5g |

$1454.0 | 2023-09-13 | ||

| Enamine | EN300-265965-0.1g |

[(3,7-dimethyl-1-benzofuran-2-yl)methyl](methyl)amine |

1523257-46-6 | 0.1g |

$653.0 | 2023-09-13 | ||

| Enamine | EN300-265965-1.0g |

[(3,7-dimethyl-1-benzofuran-2-yl)methyl](methyl)amine |

1523257-46-6 | 1g |

$743.0 | 2023-06-04 | ||

| Enamine | EN300-265965-5.0g |

[(3,7-dimethyl-1-benzofuran-2-yl)methyl](methyl)amine |

1523257-46-6 | 5g |

$2152.0 | 2023-06-04 | ||

| Enamine | EN300-265965-10.0g |

[(3,7-dimethyl-1-benzofuran-2-yl)methyl](methyl)amine |

1523257-46-6 | 10g |

$3191.0 | 2023-06-04 | ||

| Enamine | EN300-265965-0.5g |

[(3,7-dimethyl-1-benzofuran-2-yl)methyl](methyl)amine |

1523257-46-6 | 0.5g |

$713.0 | 2023-09-13 | ||

| Enamine | EN300-265965-0.25g |

[(3,7-dimethyl-1-benzofuran-2-yl)methyl](methyl)amine |

1523257-46-6 | 0.25g |

$683.0 | 2023-09-13 | ||

| Ambeed | A1084861-1g |

[(3,7-Dimethyl-1-benzofuran-2-yl)methyl](methyl)amine |

1523257-46-6 | 95% | 1g |

$541.0 | 2023-09-04 |

(3,7-dimethyl-1-benzofuran-2-yl)methyl(methyl)amine 関連文献

-

1. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

-

Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380

-

Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262

(3,7-dimethyl-1-benzofuran-2-yl)methyl(methyl)amineに関する追加情報

Chemical Compound CAS No. 1523257-46-6: (3,7-Dimethyl-1-benzofuran-2-yl)methyl(methyl)amine

The compound with CAS No. 1523257-46-6, commonly referred to as (3,7-dimethyl-1-benzofuran-2-yl)methyl(methyl)amine, is a fascinating organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of amines and features a benzofuran ring system, which is known for its unique electronic properties and potential bioactivity. The benzofuran moiety, combined with the methylamine group, makes this compound a promising candidate for various applications in drug discovery and material science.

Recent studies have highlighted the importance of benzofuran derivatives in medicinal chemistry due to their ability to interact with various biological targets. The methylamine substituent in this compound adds further functionality, potentially enhancing its bioavailability and pharmacokinetic properties. Researchers have explored the synthesis of this compound through various routes, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, which have been optimized to achieve high yields and purity.

The structural uniqueness of (3,7-dimethyl-1-benzofuran-2-yl)methyl(methyl)amine lies in its dimethyl substitution pattern on the benzofuran ring. This substitution not only influences the molecule's electronic properties but also plays a crucial role in its stereochemical behavior. Computational studies have revealed that the molecule exhibits a particular conformational preference, which is critical for its interaction with biological systems.

In terms of applications, this compound has shown potential as a lead molecule in the development of new drugs targeting neurodegenerative diseases. Preclinical studies have demonstrated that it can modulate key enzymes involved in oxidative stress pathways, making it a promising candidate for anti-inflammatory and antioxidant therapies. Additionally, its ability to act as a selective inhibitor of certain kinases has opened avenues for research in oncology.

From a synthetic perspective, the preparation of (3,7-dimethyl-1-benzofuran-2-yl)methyl(methyl)amine involves a multi-step process that requires precise control over reaction conditions. The use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process while maintaining product quality. This approach not only enhances efficiency but also reduces environmental impact, aligning with green chemistry principles.

Moreover, the compound's stability under various storage conditions has been thoroughly investigated. Studies indicate that it remains stable at room temperature for extended periods when stored in inert containers away from light and moisture. This stability is crucial for its practical application in pharmaceutical formulations and research settings.

Looking ahead, ongoing research is focused on optimizing the compound's pharmacokinetic profile to enhance its efficacy as a therapeutic agent. Advanced drug delivery systems are being explored to improve its bioavailability and reduce potential side effects. Collaborative efforts between chemists and biologists are expected to unlock new insights into its therapeutic potential in the near future.

1523257-46-6 ((3,7-dimethyl-1-benzofuran-2-yl)methyl(methyl)amine) 関連製品

- 110590-27-7(methyl 2-oxa-3-azabicyclo2.2.2oct-5-ene-3-carboxylate)

- 2172597-88-3(2,2-dimethyl-3-(1-methyl-1H-imidazol-2-yl)propanal)

- 22178-82-1(4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine)

- 1542333-99-2(1-(3-bromo-2,6-difluorophenyl)-2-methylpropan-1-ol)

- 942309-06-0((3R,4R)-3,4-dimethoxypyrrolidine;hydrochloride)

- 2206265-13-4(Methyl 5-amino-3-(benzoylamino)-1-(2-furylmethyl)-1H-indole-2-carboxylate)

- 1805500-13-3(6-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-carboxylic acid)

- 882073-22-5(1-(4-Chlorophenyl)-3-(4-fluorophenyl)sulfanyl-1-propanone)

- 954595-01-8(1-cyclohexyl-3-2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylurea)

- 2138806-22-9(2-(2-Bromoethenyl)-5-(methylsulfanyl)-1,3-thiazole)